molecular formula C20H26N2O B12067448 (S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile

(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile

Cat. No.: B12067448
M. Wt: 310.4 g/mol
InChI Key: BRLUMYAYSUWXEL-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- is a complex organic compound with the molecular formula C20H26N2O and a molecular weight of 310.43 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[33113,7]decane-1-acetonitrile, (alphaS)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors, temperature control systems, and purification techniques to ensure the final product’s purity and yield. The industrial methods are designed to be efficient and cost-effective while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other tricyclic organic molecules with different functional groups or structural variations. Examples include:

Uniqueness

Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- is unique due to its specific tricyclic structure and the presence of the acetonitrile group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUMYAYSUWXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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